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p53 Activator 3

p53 reactivation mutant p53 cancer biology

p53 Activator 3 restores DNA binding to mutant p53—MDM2 antagonists like Nutlin-3a are inactive in these backgrounds. The terminal alkyne enables CuAAC click chemistry for pull-downs, imaging, and PROTAC synthesis—workflows impossible with RITA or Nutlin-3a. Discriminates GOF vs. LOF mutant p53 in HCT116, SKOV3, HT29 cells; validate via p21/PUMA. Generic substitution risks uncontrolled variables—procure this exact tool compound for reproducible results.

Molecular Formula C30H37F3N4O4S
Molecular Weight 606.7 g/mol
Cat. No. B12401940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 Activator 3
Molecular FormulaC30H37F3N4O4S
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)S(=O)(=O)C)OCCO
InChIInChI=1S/C30H37F3N4O4S/c1-36(2)22-11-9-21(10-12-22)35-26-7-4-8-28-25(26)18-23(37(28)20-30(31,32)33)6-5-15-34-27-14-13-24(42(3,39)40)19-29(27)41-17-16-38/h4,7-8,13-14,18-19,21-22,34-35,38H,9-12,15-17,20H2,1-3H3
InChIKeyNSHFHMCYOOBDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p53 Activator 3 (Compound 87A): A Mutant‑p53 Reactivating Small‑Molecule Tool for Oncology Research


p53 Activator 3 (compound 87A, CAS: 2636839-90-0) is a synthetic, cell‑permeable small‑molecule p53 activator with a unique mechanism of action: it binds directly to mutant p53 protein and restores its sequence‑specific DNA‑binding capacity [1]. Unlike most p53‑targeting agents that inhibit the MDM2–p53 interaction to stabilize wild‑type p53, p53 Activator 3 is specifically profiled for activity against cancer‑associated p53 mutants [2][3]. The compound also bears an alkyne functional group, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for click‑chemistry applications [1][4].

Why p53 Activator 3 Cannot Be Assumed Interchangeable with MDM2 Antagonists or Other Mutant‑p53 Reactivators


The p53 reactivator chemical space is mechanistically heterogeneous. Agents such as Nutlin‑3a and RITA operate through distinct nodes—MDM2 antagonism versus direct p53‑N‑terminal binding, respectively—and exhibit starkly different mutant‑p53 selectivity profiles [1][2]. Even within the same patent family, p53 Activator 5 (compound 134A) differs from p53 Activator 3 in molecular structure, lipophilicity, and potential for target‑engagement probe development . Consequently, generic substitution among these compounds introduces uncontrolled variables in mutant‑p53 reactivation efficiency, off‑target pharmacology, and downstream signaling outcomes, rendering direct experimental comparison invalid unless each tool is procured and validated per its specific chemical identity [3].

Quantitative Differentiation of p53 Activator 3 from Key Comparators in Mutant‑p53 Reactivation Assays


Mutant‑p53 Reactivation Potency: SC150 Values in Direct Comparison with p53 Activator 5

p53 Activator 3 (compound 87A) demonstrates a SC150 value of <0.05 mM for reactivation of mutant p53, a metric that defines the concentration required to restore 50% of the mutant protein's DNA‑binding capacity [1]. While p53 Activator 5 (compound 134A) shares an identical SC150 range of <0.05 mM , the two compounds are structurally distinct: p53 Activator 3 has a molecular formula of C30H37F3N4O4S and a molecular weight of 606.70 g/mol, whereas p53 Activator 5 has the formula C29H32F6N4O and a molecular weight of 566.58 g/mol [2]. This structural divergence implies different pharmacokinetic and target‑engagement profiles, rendering them non‑interchangeable despite comparable in vitro potency.

p53 reactivation mutant p53 cancer biology small‑molecule activator

Mechanistic Divergence: Mutant‑p53 Binding vs. MDM2 Antagonism

p53 Activator 3 binds directly to mutant p53 protein and restores its DNA‑binding function [1][2]. In contrast, Nutlin‑3a is a canonical MDM2 antagonist that inhibits the MDM2–p53 interaction with an IC50 of 90 nM in cell‑free assays . Nutlin‑3a's efficacy is largely confined to wild‑type p53 contexts; it shows significantly reduced activity in mutant p53‑bearing cancer cells, with IC50 values ranging from 14–38 μM in TP53‑mutant ovarian cancer lines (e.g., SKOV3, IC50 = 38 μM) [3][4]. p53 Activator 3's ability to reactivate mutant p53 directly addresses a therapeutic vulnerability that Nutlin‑3a cannot effectively target.

MDM2 antagonist mutant p53 mechanism of action cancer cell line

Structural Distinction: Alkyne Functional Group Enables Click‑Chemistry Conjugation

p53 Activator 3 incorporates an alkyne group within its structure (C30H37F3N4O4S) and is explicitly validated as a click‑chemistry reagent for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [1][2]. This functional handle allows covalent attachment to azide‑containing fluorophores, biotin, or affinity matrices without disrupting p53‑binding activity [3]. In contrast, comparators such as Nutlin‑3a and RITA lack such bioorthogonal conjugation handles, limiting their utility in target‑engagement studies, cellular imaging, or chemoproteomic profiling .

click chemistry CuAAC chemical biology target identification

Mutant‑p53 DNA‑Binding Restoration: Functional Rescue Differentiates from RITA's N‑Terminal Binding Mechanism

p53 Activator 3 restores the ability of mutant p53 to bind DNA, as measured by a quantitative DNA‑binding restoration assay with a SC150 <0.05 mM [1]. RITA (NSC 652287), by comparison, binds to the N‑terminal domain of p53 and blocks p53–MDM2 interaction without directly addressing mutant p53's loss of DNA‑binding competence [2]. In MCF‑7 breast cancer cells, RITA exhibits an IC50 of 54 nM for antiproliferative activity, but this effect is largely mediated through wild‑type p53 stabilization and induction of pro‑apoptotic genes, not functional rescue of mutant p53 DNA‑binding [3]. p53 Activator 3 thus provides a mechanistically distinct tool for probing mutant‑p53 gain‑of‑function and loss‑of‑function phenotypes.

DNA binding restoration p53 mutant transcriptional activity functional rescue

Defined Experimental Contexts Where p53 Activator 3 Delivers Unique Scientific Value


Functional Reactivation of Mutant p53 in TP53‑Mutant Cancer Cell Lines

Use p53 Activator 3 in cell‑based assays (e.g., HCT116 p53‑mutant, SKOV3, or HT29) to restore sequence‑specific DNA‑binding and transcriptional activity of endogenous mutant p53 [1][2]. This is distinct from MDM2 antagonists like Nutlin‑3a, which are inactive in many mutant‑p53 backgrounds. Monitor downstream targets (p21, PUMA) to validate on‑target reactivation .

Click‑Chemistry‑Enabled Target‑Engagement and Cellular Imaging Studies

Leverage the terminal alkyne group of p53 Activator 3 for CuAAC conjugation to azide‑modified fluorophores or biotin [1][3]. This enables visualization of subcellular localization, pull‑down of p53‑interacting partners, or chemoproteomic profiling in mutant‑p53‑expressing cancer cells [4]—workflows that are not feasible with alkyne‑deficient p53 modulators such as Nutlin‑3a or RITA.

Mutant‑p53 Gain‑of‑Function vs. Loss‑of‑Function Dissection

Employ p53 Activator 3 to discriminate between gain‑of‑function (GOF) and loss‑of‑function (LOF) contributions of mutant p53 in tumorigenesis [2]. By restoring DNA‑binding competence, p53 Activator 3 can suppress GOF phenotypes (e.g., enhanced invasion, metabolic reprogramming) and reveal transcriptional programs that are silenced by mutant p53 [5].

In Vitro Structure–Activity Relationship (SAR) Expansion via Click Chemistry

Use p53 Activator 3 as a parent scaffold for generating probe molecules or degrader conjugates (PROTACs) via CuAAC [3][4]. The alkyne handle permits modular attachment of E3 ligase ligands or fluorescent reporters without de novo synthesis of the p53‑binding core, accelerating SAR studies and tool compound development [1].

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